N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound “N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The compound also includes a pyridine ring, another important element in drug design .
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperidine derivatives, which are key building blocks in the production of drugs . The synthesis process typically involves various chemical reactions, including cyclization and multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a piperidine ring and a pyridine ring, both of which are nitrogen-containing heterocycles . These rings are connected by a methylene bridge, and the molecule also contains a benzo[b][1,4]dioxine ring and a sulfonamide group .Scientific Research Applications
- The compound’s structure suggests potential use in nonlinear optics. Researchers have investigated its arrangement within layered materials, such as zirconium 4-sulfophenylphosphonate, using molecular simulation methods . These materials are of interest for optical signal processing applications, including optical triggering, light frequency transducers, and modulators.
- Another derivative, “N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-Formamide,” has shown highly immunosuppressive activity . This finding suggests that the compound could be explored as a lead compound in the development of immunosuppressant drugs.
- Iterative analogue library approaches led to the discovery of novel potent and selective GlyT1 inhibitors containing a 4-pyridin-2-ylpiperidine sulfonamide moiety . These inhibitors may have applications in treating neurological disorders related to glycine signaling.
- The compound’s structural motifs, such as the pyridine and piperidine rings, make it interesting for organic synthesis. Researchers have explored its derivatives in the context of various reactions, including condensation with nucleophilic organometallic species and electrophilic aldehydes or carboxylic acids .
Nonlinear Optical Materials
Immunosuppressant Agents
Glycine Transporter 1 (GlyT1) Inhibitors
Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds have been found to interact withglycine transporter 1 (GlyT1) . GlyT1 plays a crucial role in regulating the reuptake of glycine, an inhibitory neurotransmitter, into presynaptic neurons .
Mode of Action
Related compounds have been found to act asATP-competitive inhibitors . This suggests that the compound might bind to the ATP-binding site of its target protein, preventing ATP from binding and thus inhibiting the protein’s activity.
Pharmacokinetics
Similar compounds have been noted to havelow oral bioavailability due to rapid clearance and in vivo metabolism .
properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-27(24,17-1-2-18-19(13-17)26-12-11-25-18)21-14-15-5-9-22(10-6-15)16-3-7-20-8-4-16/h1-4,7-8,13,15,21H,5-6,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRFNYKBIUAFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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